![molecular formula C12H12N2O2 B2836078 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde CAS No. 1467723-86-9](/img/structure/B2836078.png)
2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a key component in many functional molecules used in a variety of everyday applications .
Synthesis Analysis
Imidazoles can be synthesized through various methods. One such method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .
Molecular Structure Analysis
The molecular structure of imidazole compounds can vary. For example, (1-methyl-1H-imidazol-5-yl)methanamine has a molecular formula of CHN, an average mass of 111.145 Da, and a monoisotopic mass of 111.079643 Da .
Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can afford the desired 2,4-disubstituted NH-imidazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary. For example, (1-methyl-1H-imidazol-5-yl)methanamine is a solid at room temperature .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazole derivatives, including 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde, play a crucial role in medicinal chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. Some specific applications include:
- Anticancer Agents : Imidazole-containing compounds have shown promise as antitumor agents. Researchers investigate their ability to inhibit cancer cell growth and induce apoptosis .
Organic Synthesis
Imidazoles are versatile building blocks in organic synthesis. Researchers use them to construct complex molecules. Here’s how 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde contributes:
- Regioselective Synthesis : The compound can participate in regioselective reactions, leading to the formation of substituted imidazoles. These heterocycles are essential components in functional molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(3-methylimidazol-4-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-9-13-6-11(14)8-16-12-5-3-2-4-10(12)7-15/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYDOUGCHLYKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1COC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde | |
CAS RN |
1467723-86-9 |
Source
|
Record name | 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.